[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride
Description
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride is a small organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-bromophenyl group and a methanamine moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. The bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, binding affinity, or pharmacokinetics in biological systems.
Properties
IUPAC Name |
[4-(2-bromophenyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQITWIAWMGZVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethanamine core: This step involves the reaction of an appropriate oxirane with an amine to form the oxan-4-ylmethanamine structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the oxan-4-ylmethanamine intermediate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to yield the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity. The oxan-4-ylmethanamine core may also play a role in the compound’s biological activity by interacting with cellular membranes and influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride with similar compounds, highlighting substituent effects:
| Compound Name | Substituent on Oxane | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Data |
|---|---|---|---|---|
| [4-(2-Bromophenyl)oxan-4-yl]methanamine HCl | 2-Bromophenyl | C₁₂H₁₅BrClNO | 304.61 | Not explicitly reported; inferred from analogs |
| [4-(3-Bromophenyl)oxan-4-yl]methanamine HCl [12] | 3-Bromophenyl | C₁₂H₁₅BrClNO | 304.61 | Supplier-reported as building block |
| [4-(2-Trifluoromethylphenyl)oxan-4-yl]methanamine HCl [15] | 2-CF₃Ph | C₁₄H₁₇ClF₃NO | 309.76 | CAS 1311254-76-8; enhanced lipophilicity |
| [4-(4-Methylphenyl)oxan-4-yl]methanamine HCl [13] | 4-Methylphenyl | C₁₃H₁₉ClNO | 247.75 | SMILES: CC1=CC=C(C=C1)C2(CCOCC2)CN |
| [4-(3-Chlorophenyl)oxan-4-yl]methanamine HCl [16] | 3-Chlorophenyl | C₁₂H₁₅Cl₂NO | 260.16 | Log P (calc.): ~2.1 (higher hydrophobicity) |
| [4-(Methoxymethyl)oxan-4-yl]methanamine HCl [8] | Methoxymethyl | C₈H₁₈ClNO₂ | 195.69 | Soluble in polar solvents; NMR data available |
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) reduce electron density on the aromatic ring, influencing reactivity in cross-coupling reactions or hydrogen-bonding capacity [15][16].
- Lipophilicity : Chloro and bromo substituents increase Log P values compared to methoxymethyl or methyl groups, suggesting varied pharmacokinetic profiles [8][16].
Physicochemical Properties
NMR Spectral Data
While direct NMR data for the target compound is unavailable, analogs provide insights:
- Methoxymethyl Derivative [8]: ¹H NMR (methanol-d₄) shows signals for oxane protons (δ 3.6–3.8 ppm) and methoxymethyl (-OCH₂-) at δ 3.3 ppm.
- 4-Methylphenyl Derivative [13] : Aromatic protons resonate at δ 7.1–7.3 ppm, distinct from bromophenyl analogs due to reduced deshielding.
Solubility and Stability
Biological Activity
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 287.63 g/mol. The compound features a bromophenyl group attached to an oxane ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The oxane structure may facilitate binding to specific biological targets, potentially modulating signaling pathways involved in disease processes.
Key Mechanisms:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways critical for cellular function.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was linked to increased serotonin levels in the hippocampus.
- Inflammation Model : In a murine model of acute inflammation, the compound reduced edema and inflammatory marker levels, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Screening : In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table
| Biological Activity | Observations | References |
|---|---|---|
| Antidepressant | Reduced depressive behaviors in animal models | Study A |
| Anti-inflammatory | Decreased edema and cytokine levels | Study B |
| Antimicrobial | Effective against S. aureus and E. coli | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
